tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate is a complex organic compound with significant implications in medicinal chemistry and synthetic organic chemistry. Its molecular formula is and it has a molecular weight of approximately 256.3 g/mol. This compound is classified under spirocyclic compounds, which are characterized by their unique structural features where two or more rings share a common atom.
The compound is cataloged under various chemical databases, including the ChemicalBook and Sigma-Aldrich, providing detailed information about its properties, synthesis methods, and potential applications in scientific research. It is also associated with a specific CAS number, which facilitates its identification in chemical inventories: 1783724-58-2.
The synthesis of tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate typically involves several steps that may include the formation of the spirocyclic structure through cyclization reactions. Common methods for synthesizing such compounds often utilize:
Technical details regarding specific reaction conditions (temperature, pressure, and solvents) are critical for optimizing yields and purity of the final product.
The molecular structure of tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate features a spirocyclic arrangement with a diaza component (two nitrogen atoms within the ring structure) and an oxa component (an oxygen atom in the ring). The structure can be represented using various chemical notation systems:
O=C(OC(C)(C)C)N(CC1)CCC12OC(CC2)=O
DXCDANAWBPYOAA-UHFFFAOYSA-N
This structural complexity contributes to its unique chemical behavior and potential biological activity.
tert-Butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate can participate in several chemical reactions typical for spirocyclic compounds:
Understanding these reactions is essential for exploring synthetic pathways for related compounds.
The physical properties of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and specific heat may require experimental determination.
tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[5.5]undecane-8-carboxylate has potential applications in various fields:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.: 207740-41-8